molecular formula C14H10F5NO2S B3031072 3-(3-Methoxyphenyl)-6-(pentafluorosulfanyl)benzo[c]isoxazole CAS No. 1379812-13-1

3-(3-Methoxyphenyl)-6-(pentafluorosulfanyl)benzo[c]isoxazole

Cat. No.: B3031072
CAS No.: 1379812-13-1
M. Wt: 351.29
InChI Key: PIMRTWBWHNRLLT-UHFFFAOYSA-N
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Description

3-(3-Methoxyphenyl)-6-(pentafluorosulfanyl)benzo[c]isoxazole is a useful research compound. Its molecular formula is C14H10F5NO2S and its molecular weight is 351.29. The purity is usually 95%.
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Mechanism of Action

Target of Action

The primary targets of the compound “3-(3-Methoxyphenyl)-6-(pentafluorosulfanyl)benzo[c]isoxazole” are currently unknown. The compound is a part of a library of SF5-containing compounds, which have been synthesized for testing against various targets .

Mode of Action

The pentafluorosulfanyl (-sf5) functional group is known to be of increasing interest as a bioisostere in medicinal chemistry . Bioisosteres are compounds or groups that have similar physical or chemical properties which produce broadly similar biological properties to another compound or group.

Biochemical Pathways

The synthesis of benzo[c]isoxazole (anthranils) containing 1,2,3-triazoles has been achieved through a [3 + 2] azide–alkyne cycloaddition, snar azidation and denitrogenative cyclization sequence . This suggests that the compound may interact with biochemical pathways involving these reactions.

Pharmacokinetics

The pentafluorosulfanyl (SF5) moiety, however, is known to display high electronegativity, chemical and thermal stability, and low surface energy , which could potentially influence the compound’s bioavailability.

Result of Action

The use of sf5 bioisostere has led to improved inhibition of human dihydroorotate dehydrogenase (hdhodh) compared with the parent drugs . This suggests that the compound may have potential therapeutic effects.

Action Environment

The action, efficacy, and stability of the compound can be influenced by various environmental factors. The pentafluorosulfanyl (SF5) moiety is known for its high electronegativity, chemical and thermal stability, and low surface energy , suggesting that it may be stable in various environments.

Future Directions

The development of new benzoxazole derivatives and the exploration of their properties is an active area of research . The unique properties of the pentafluorosulfanyl group suggest that “3-(3-Methoxyphenyl)-6-(pentafluorosulfanyl)benzo[c]isoxazole” and similar compounds could have interesting applications in the future .

Biochemical Analysis

Biochemical Properties

3-(3-Methoxyphenyl)-6-(pentafluorosulfanyl)benzo[c]isoxazole plays a crucial role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. The compound’s pentafluorosulfanyl group is known for its high electronegativity and chemical stability, which can influence its interactions with biomolecules. It has been observed to interact with enzymes involved in oxidative stress responses and metabolic pathways, potentially acting as an inhibitor or activator depending on the specific enzyme and reaction conditions .

Cellular Effects

The effects of this compound on cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. The compound can modulate the activity of key signaling molecules, leading to alterations in cell proliferation, apoptosis, and differentiation. Additionally, it can affect the expression of genes involved in metabolic pathways, thereby influencing cellular energy production and overall metabolic flux .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The pentafluorosulfanyl group enhances the compound’s binding affinity to certain enzymes and receptors, leading to enzyme inhibition or activation. This can result in changes in gene expression and subsequent alterations in cellular function. The compound’s unique structure allows it to interact with multiple targets, making it a versatile tool in biochemical research .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard laboratory conditions, but its degradation products can also have biological activity. Long-term studies have shown that the compound can have sustained effects on cellular function, including prolonged alterations in gene expression and metabolic activity. These temporal effects are crucial for understanding the compound’s potential therapeutic applications and safety profile .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can have beneficial effects on cellular function and metabolic activity. At higher doses, it can induce toxic effects, including oxidative stress and cellular damage. These dosage-dependent effects are important for determining the compound’s therapeutic window and potential side effects .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound can influence the activity of key metabolic enzymes, leading to changes in the production and utilization of metabolic intermediates. This can have significant implications for cellular energy production and overall metabolic homeostasis .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound’s unique structure allows it to be efficiently transported across cellular membranes and distributed to various cellular compartments. This can influence its localization and accumulation within cells, thereby affecting its biological activity .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound can be targeted to specific cellular compartments, such as the mitochondria or nucleus, through post-translational modifications and targeting signals. This localization can influence the compound’s interactions with biomolecules and its overall biological effects .

Properties

IUPAC Name

pentafluoro-[3-(3-methoxyphenyl)-2,1-benzoxazol-6-yl]-λ6-sulfane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10F5NO2S/c1-21-10-4-2-3-9(7-10)14-12-6-5-11(8-13(12)20-22-14)23(15,16,17,18)19/h2-8H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIMRTWBWHNRLLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=C3C=CC(=CC3=NO2)S(F)(F)(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10F5NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901153669
Record name (OC-6-21)-Pentafluoro[3-(3-methoxyphenyl)-2,1-benzisoxazol-6-yl]sulfur
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901153669
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

351.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1379812-13-1
Record name (OC-6-21)-Pentafluoro[3-(3-methoxyphenyl)-2,1-benzisoxazol-6-yl]sulfur
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1379812-13-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (OC-6-21)-Pentafluoro[3-(3-methoxyphenyl)-2,1-benzisoxazol-6-yl]sulfur
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901153669
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-(3-Methoxyphenyl)-6-(pentafluorosulfanyl)benzo[c]isoxazole
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